TIQ-A TIQ-A Poly(ADP-ribose) polymerase 1 (PARP1) is a critical DNA repair enzyme involved in DNA single-strand break repair via the base excision repair pathway. PARP1 is triggered by DNA damage and its excessive activation has been proposed as a causative factor in many pathological conditions including ischemia and reperfusion injury, asthma-related inflammation, and atherogenesis. TIQ-A is a PARP1 inhibitor (IC50 = 450 nM in cultured mouse cortical neurons). It displays neuroprotective effects in cultured mouse cortical neurons injured by oxygen-glucose deprivation (IC50 = 0.15 µM). TIQ-A has been used to inhibit eosinophilic infiltration into airways of OVA-challenged mice and to induce the regression of atherosclerotic plaques in high-fat fed apolipoprotein E(-/-) mice.
Brand Name: Vulcanchem
CAS No.: 420849-22-5
VCID: VC20776169
InChI: InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)
SMILES: C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3
Molecular Formula: C11H7NOS
Molecular Weight: 201.25 g/mol

TIQ-A

CAS No.: 420849-22-5

Cat. No.: VC20776169

Molecular Formula: C11H7NOS

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

TIQ-A - 420849-22-5

Specification

Description Poly(ADP-ribose) polymerase 1 (PARP1) is a critical DNA repair enzyme involved in DNA single-strand break repair via the base excision repair pathway. PARP1 is triggered by DNA damage and its excessive activation has been proposed as a causative factor in many pathological conditions including ischemia and reperfusion injury, asthma-related inflammation, and atherogenesis. TIQ-A is a PARP1 inhibitor (IC50 = 450 nM in cultured mouse cortical neurons). It displays neuroprotective effects in cultured mouse cortical neurons injured by oxygen-glucose deprivation (IC50 = 0.15 µM). TIQ-A has been used to inhibit eosinophilic infiltration into airways of OVA-challenged mice and to induce the regression of atherosclerotic plaques in high-fat fed apolipoprotein E(-/-) mice.
CAS No. 420849-22-5
Molecular Formula C11H7NOS
Molecular Weight 201.25 g/mol
IUPAC Name 4H-thieno[2,3-c]isoquinolin-5-one
Standard InChI InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)
Standard InChI Key LQJVOLSLAFIXSV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3
Canonical SMILES C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3
Appearance Assay:≥98%A crystalline solid

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